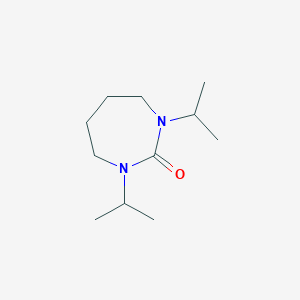![molecular formula C12H19BrClNS B14400227 3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride CAS No. 88255-34-9](/img/structure/B14400227.png)
3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride is a chemical compound with a unique structure that includes a bromine atom, a hexylsulfanyl group, and a pyridinium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride typically involves the following steps:
Alkylation: The attachment of the hexylsulfanyl group to the pyridine ring.
Quaternization: The formation of the pyridinium ion by reacting the pyridine derivative with an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-brominated pyridinium derivatives.
Substitution: Hydroxyl or amino-substituted pyridinium compounds.
Applications De Recherche Scientifique
3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hexylsulfanyl group can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which influence the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-1-methylpyridinium chloride: Lacks the hexylsulfanyl group, making it less hydrophobic.
1-Hexyl-3-methylpyridinium chloride: Lacks the bromine atom, affecting its reactivity.
3-Chloro-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride: Substitutes chlorine for bromine, altering its chemical properties.
Uniqueness
3-Bromo-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride is unique due to the presence of both the bromine atom and the hexylsulfanyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
88255-34-9 |
|---|---|
Formule moléculaire |
C12H19BrClNS |
Poids moléculaire |
324.71 g/mol |
Nom IUPAC |
3-bromo-1-(hexylsulfanylmethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C12H19BrNS.ClH/c1-2-3-4-5-9-15-11-14-8-6-7-12(13)10-14;/h6-8,10H,2-5,9,11H2,1H3;1H/q+1;/p-1 |
Clé InChI |
RWSQOTAJBLIFED-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCSC[N+]1=CC=CC(=C1)Br.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Benzenesulfonyl)methyl]-2-fluoro-4-nitrobenzene](/img/structure/B14400148.png)

![2-[5-Acetyl-2-(dimethylamino)phenyl]cyclohexan-1-one](/img/structure/B14400155.png)
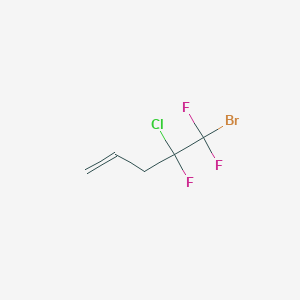


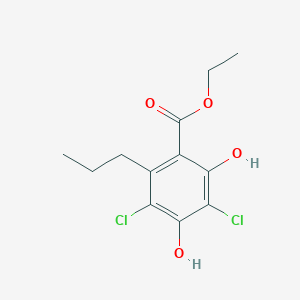
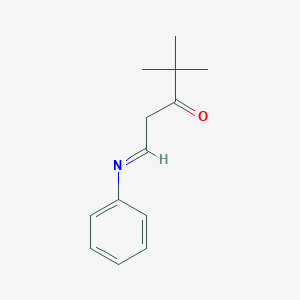
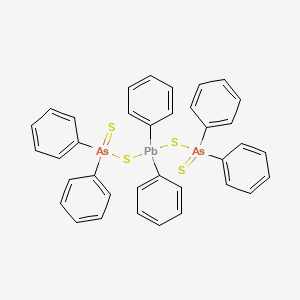
![2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide](/img/structure/B14400188.png)
![2-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexan-1-one](/img/structure/B14400195.png)
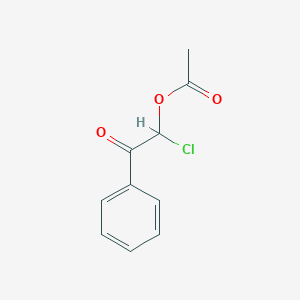
![N'-Cyano-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N-methylmethanimidamide](/img/structure/B14400212.png)
